Adverse Events vs Methotrexate
In a randomized head-to-head clinical trial comparing Actarit with methotrexate (MTX) in 120 patients with active rheumatoid arthritis over 12 weeks, Actarit demonstrated a significantly lower adverse reaction rate of 9% compared to 18% for MTX (P < 0.05) while achieving comparable efficacy (total effective rates of 73% for Actarit versus 78% for MTX, P > 0.05) [1]. A separate study with 75 RA patients corroborated this safety advantage: adverse reaction rates were 4.4% for Actarit (2 of 45 patients) versus 10% for MTX (7 of 70 patients) at 12 weeks (P < 0.05), with total effective rates of 73.3% and 83.3% respectively (P > 0.05) [2].
| Evidence Dimension | Adverse reaction rate |
|---|---|
| Target Compound Data | 9% (Study 1, N=80); 4.4% (Study 2, N=45) |
| Comparator Or Baseline | Methotrexate (MTX): 18% (Study 1, N=40); 10% (Study 2, N=30) |
| Quantified Difference | 2-fold lower adverse reaction rate (P < 0.05) |
| Conditions | Randomized clinical trial in active RA patients, 12-week treatment, Actarit 100 mg tid (300 mg/day), MTX 10 mg qw |
Why This Matters
For RA treatment selection, a 50% reduction in adverse event risk without compromising efficacy is a critical procurement and formulary decision factor.
- [1] 阿克他利与甲氨蝶呤治疗类风湿关节炎的比较. Actarit vs methotrexate in treating rheumatoid arthritis. 中国新药与临床杂志 (Chinese Journal of New Drugs and Clinical Remedies). 2001;20(3):177-181. 120 patients: Actarit group n=80, MTX group n=40. Total effective rates: 73% vs 78% (P>0.05); Adverse reactions: 9% vs 18% (P<0.05). View Source
- [2] LI Xiao-Mei, LI Xiang-Pei, WANG Guo-Sheng, SHAN Shu-Guang, QIAN Long. Effectiveness and safety of actarit in the treatment of patients with active rheumatoid arthritis. Chinese Journal of Clinical Pharmacology and Therapeutics. 2003;8(2):189. 75 RA patients randomized to ACT 300 mg/day (n=45) or MTX 10 mg/week (n=30). Total effective rates: 73.3% vs 83.3% (P>0.05); Adverse reaction rates: 4.4% vs 10% (P<0.05). View Source
